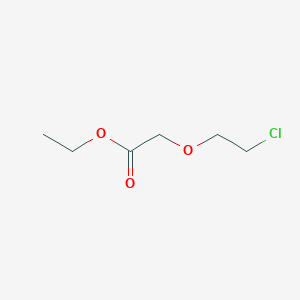

Ethyl 2-(2-chloroethoxy)acetate

Overview

Description

Ethyl 2-(2-chloroethoxy)acetate is a chemical compound with the molecular formula C6H11ClO3 . It is used in organic and chemical synthesis and can also be used in pharmaceutical API manufacturing . It is a useful research chemical .

Synthesis Analysis

The synthesis of this compound involves using 2-chloroethoxy ethanol as starting materials, water as solvents, and nitric acid for direct oxidization to obtain products . Another method involves using sulfuryl dichloride in dichloromethane at 0 - 20°C .Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The molecular weight is 166.603 Da .Physical and Chemical Properties Analysis

This compound is a colorless transparent liquid. It has a density of 1.1±0.1 g/cm3, a boiling point of 228.2±15.0 °C at 760 mmHg, and a flash point of 95.6±19.4 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .Scientific Research Applications

Green Chemistry in Polymer Synthesis

- Ethyl acetate, including derivatives like Ethyl 2-(2-chloroethoxy)acetate, is being explored as a green solvent for the synthesis of polymers such as Poly(2-ethyl-2-oxazoline) (PEtOx), which is significant in biomedical applications due to its water-solubility and commercial availability. This approach is aimed at enhancing pharmaceutical compliance and reducing environmental impact (Vergaelen et al., 2020).

Reactivity in Organic Synthesis

- The compound exhibits unique reactivity with alcohols in the presence of silver carbonate, leading to the production of 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes. This reactivity, involving a chloromethyl ether oxygen atom, is crucial in various synthetic applications (Aitken et al., 1986).

Corrosion Inhibition Studies

- This compound derivatives are studied in the context of corrosion inhibition for metals like copper. Quantum chemical calculations are utilized to understand the relationship between molecular structures of such compounds and their efficiency as corrosion inhibitors (Zarrouk et al., 2014).

Optimization of Synthesis Processes

- The compound has been used in the synthesis of various chemical intermediates, like ethyl(2-phthalimidoethoxy)acetate, with process optimizations using factorial design to enhance yield and reduce side products (Synoradzki et al., 2005).

Synthesis of Medical Compounds

- This compound has been employed in the synthesis of pharmaceuticals such as Efletirizine hydrochloride, demonstrating its relevance in drug development (Mai Lifang, 2011).

Oligonucleotide Synthesis

- In oligonucleotide synthesis, the 1-(2-chloroethoxy)ethyl group, related to this compound, is used to protect the 2'-hydroxyl group, showing its importance in the field of genetic engineering and molecular biology (Yamakage et al., 1989).

Environmental Applications

- The compound is studied for its potential in environmental applications, such as in the determination of extractable organic halogens (EOX) from contaminated soil, sediment, and sewage sludge (Reemtsma & Jekel, 1996).

Antiviral Research

- Research has been conducted on N-substituted pyrimidine acyclic nucleosides synthesized from Ethyl 2-(2-chloroethoxy)ethyl acetate for their antiviral activity against hepatitis B virus, highlighting the compound's significance in the development of new antiviral drugs (Abdel-Rahman et al., 2009).

Safety and Hazards

Ethyl 2-(2-chloroethoxy)acetate is classified as a dangerous substance. It has the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Properties

IUPAC Name |

ethyl 2-(2-chloroethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYKQPLWSDHSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449997 | |

| Record name | Ethyl 2-(2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17229-14-0 | |

| Record name | Acetic acid, 2-(2-chloroethoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17229-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)

![3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B177057.png)

![2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B177062.png)